molecular formula C14H10Cl2N2O2 B11066669 1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11066669
M. Wt: 309.1 g/mol
InChI Key: OBIFMJYYOHXMRF-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyranopyrazole ring system. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DICHLOROPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is unique due to its combination of the dichlorophenyl group, dimethyl substituents, and the pyrano[2,3-c]pyrazole ring system.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H10Cl2N2O2/c1-7-5-12(19)20-14-13(7)8(2)17-18(14)9-3-4-10(15)11(16)6-9/h3-6H,1-2H3

InChI Key

OBIFMJYYOHXMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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